molecular formula C11H19N3 B12190290 4-((2-Ethyl-1h-imidazol-1-yl)methyl)piperidine

4-((2-Ethyl-1h-imidazol-1-yl)methyl)piperidine

Cat. No.: B12190290
M. Wt: 193.29 g/mol
InChI Key: AEDQWEJVTQRRII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine is an organic compound that features a piperidine ring substituted with a 2-ethyl-imidazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine typically involves the reaction of piperidine with 2-ethyl-imidazole in the presence of a suitable base. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst/Base: Bases such as potassium carbonate or sodium hydroxide are often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring or the imidazole moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The piperidine ring can interact with various receptors in biological systems, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Ethyl-imidazol-1-ylmethyl)-piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

4-[(2-ethylimidazol-1-yl)methyl]piperidine

InChI

InChI=1S/C11H19N3/c1-2-11-13-7-8-14(11)9-10-3-5-12-6-4-10/h7-8,10,12H,2-6,9H2,1H3

InChI Key

AEDQWEJVTQRRII-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.